Cas no 1711-09-7 (3-Bromobenzoyl chloride)
3-Bromobenzoyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3-bromobenzoyl chloride
- Methoxyisopropyl Acetoacetate
- 3-bromobenzoic acid chloride
- 3-Bromobenzoyl chlor
- 3-bromo-benzoyl chloride
- 3-bromo-benzoylchlorid
- Benzoyl chloride,3-bromo
- Benzoyl chloride,m-bromo
- Between broMine chloride
- m-bromo benzoyl chloride
- m-bromophenyl carbonyl chloride
- meta-bromobenzoyl chloride
- Benzoyl chloride, m-bromo-
- Benzoyl chloride, 3-bromo-
- M-BROMOBENZOYL CHLORIDE
- m-bromobenzoyl chloride(3-
- 3-bromobenzoylchloride
- PBOOZQFGWNZNQE-UHFFFAOYSA-N
- 3-Brom-benzoylchlorid
- 3-bromobenzoic chloride
- PubChem13574
- 3-bromo benzoyl chloride
- Benzoyl chloride,3-bromo-
- KSC491C6B
- 3-bromo-benzoic acid chlorid
- J-512095
- 3-bromo-benzoic acid chloride
- 3-Bromobenzoyl chloride, 98%
- AKOS009158318
- F2190-0065
- 1711-09-7
- EINECS 216-978-9
- M-Bromobenzoylchloride
- NSC 100315
- 3-bromo-phenyl carboxylic acid chloride
- NSC-100315
- 3-Bromo-benzoylchloride
- SCHEMBL168961
- DTXSID0061907
- NS00025614
- PS-10793
- InChI=1/C7H4BrClO/c8-6-3-1-2-5(4-6)7(9)10/h1-4
- NSC100315
- AM86688
- MFCD00000669
- B0557
- FT-0615208
- 3-bromo-1-benzenecarbonyl chloride
- 3-Bromobenzoyl chloride
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- MDL: MFCD00000669
- Inchi: 1S/C7H4BrClO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H
- InChI Key: PBOOZQFGWNZNQE-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(C(=O)Cl)=C1
- BRN: 1635505
Computed Properties
- Exact Mass: 217.91300
- Monoisotopic Mass: 217.913405
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 17.1
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Colorless liquid
- Density: 1.662 g/mL at 25 °C(lit.)
- Boiling Point: 74-75 °C/0.5 mmHg(lit.)
- Flash Point: Fahrenheit: 224.6 ° f
Celsius: 107 ° c - Refractive Index: n20/D 1.595(lit.)
- PSA: 17.07000
- LogP: 2.82810
- Solubility: Response.
- Sensitiveness: Moisture Sensitive
3-Bromobenzoyl chloride Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 3265 8/PG 2
- WGK Germany:3
- Hazard Category Code: 34-37
- Safety Instruction: S26-S36/37/39-S45
- FLUKA BRAND F CODES:19-21
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Hazardous Material Identification:
- Risk Phrases:R34; R37
- Packing Group:II
- Safety Term:8
- HazardClass:8
- PackingGroup:III
- TSCA:Yes
- Packing Group:II
- Hazard Level:8
3-Bromobenzoyl chloride Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-Bromobenzoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 024397-1g |
3-Bromobenzoyl chloride |
1711-09-7 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 024397-10g |
3-Bromobenzoyl chloride |
1711-09-7 | 98% | 10g |
£16.00 | 2022-03-01 | |
| Fluorochem | 024397-50g |
3-Bromobenzoyl chloride |
1711-09-7 | 98% | 50g |
£50.00 | 2022-03-01 | |
| Fluorochem | 024397-1kg |
3-Bromobenzoyl chloride |
1711-09-7 | 98% | 1kg |
£902.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B101887-100g |
3-Bromobenzoyl chloride |
1711-09-7 | 98% | 100g |
¥511.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B101887-250g |
3-Bromobenzoyl chloride |
1711-09-7 | 98% | 250g |
¥1022.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B101887-25g |
3-Bromobenzoyl chloride |
1711-09-7 | 98% | 25g |
¥184.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B101887-50g |
3-Bromobenzoyl chloride |
1711-09-7 | 98% | 50g |
¥295.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B101887-5g |
3-Bromobenzoyl chloride |
1711-09-7 | 98% | 5g |
¥45.90 | 2023-09-04 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014720-25g |
3-Bromobenzoyl chloride |
1711-09-7 | 98% | 25g |
¥202 | 2024-05-25 |
3-Bromobenzoyl chloride Suppliers
3-Bromobenzoyl chloride Related Literature
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Tso-Hsing Fan,Yun Chen J. Mater. Chem. C 2016 4 5091
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Faiza Asghar,Saira Fatima,Sadaf Rana,Amin Badshah,Ian S. Butler,Muhammad Nawaz Tahir Dalton Trans. 2018 47 1868
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Faiza Asghar,Sadaf Rana,Saira Fatima,Amin Badshah,Bhajan Lal,Ian S. Butler New J. Chem. 2018 42 7154
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Faiza Asghar,Sadaf Rana,Saira Fatima,Amin Badshah,Bhajan Lal,Ian S. Butler New J. Chem. 2018 42 7154
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Robert Wodtke,Janine Steinberg,Martin K?ckerling,Reik L?ser,Constantin Mamat RSC Adv. 2018 8 40921
Additional information on 3-Bromobenzoyl chloride
3-Bromobenzoyl Chloride: A Comprehensive Overview
3-Bromobenzoyl chloride, also known by its CAS number 1711-09-7, is a versatile and significant compound in the field of organic chemistry. This compound is widely utilized in various industries, including pharmaceuticals, agrochemicals, and materials science. Its unique properties and reactivity make it a valuable intermediate in the synthesis of complex molecules, particularly those requiring bromine substitution at specific positions.
The structure of 3-bromobenzoyl chloride consists of a benzene ring with a bromine atom at the meta position relative to the carbonyl group, which is further attached to a chlorine atom via an acyl chloride functional group. This arrangement imparts distinct electronic and steric properties, enabling it to participate in a wide range of chemical reactions. Recent studies have highlighted its role in the synthesis of biologically active compounds, such as kinase inhibitors and anticancer agents.
One of the most notable applications of 3-bromobenzoyl chloride is in the preparation of substituted aromatic compounds through nucleophilic acyl substitution reactions. This reaction mechanism allows for the introduction of various functional groups, such as hydroxyl, amino, or mercapto groups, at the benzoyl position. For instance, researchers have employed this compound to synthesize novel heterocyclic structures with potential applications in drug discovery.
In addition to its role as an intermediate, 3-bromobenzoyl chloride has been explored for its potential in polymer chemistry. Recent advancements have demonstrated its ability to serve as a building block for the synthesis of polyamides and polyurethanes with tailored mechanical and thermal properties. These materials hold promise for use in high-performance applications, such as aerospace and automotive industries.
The synthesis of 3-bromobenzoyl chloride typically involves the chlorination of 3-bromobenzoic acid under controlled conditions. This process requires careful optimization to ensure high yields and purity levels. Researchers have recently developed more efficient methods using catalytic systems that minimize side reactions and reduce production costs.
From an environmental standpoint, understanding the fate and transport of 3-bromobenzoyl chloride in various media is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes rapid hydrolysis under alkaline conditions, leading to the formation of 3-bromobenzoic acid. While this degradation pathway reduces its persistence in the environment, further research is needed to evaluate its long-term effects on aquatic organisms.
In conclusion, 3-bromobenzoyl chloride remains a pivotal compound in organic synthesis due to its unique reactivity and versatility. Its applications span across multiple disciplines, driven by continuous advancements in synthetic methodologies and material science. As research progresses, it is anticipated that new uses for this compound will emerge, further solidifying its importance in both academic and industrial settings.
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